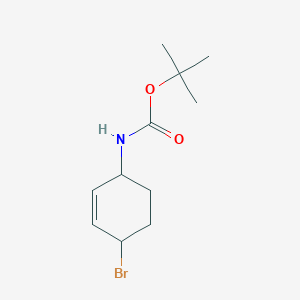

tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate

Description

tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate: is a chemical compound with the molecular formula C11H18BrNO2 and a molecular weight of 276.17 g/mol . It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C11H18BrNO2 |

|---|---|

Molecular Weight |

276.17 g/mol |

IUPAC Name |

tert-butyl N-(4-bromocyclohex-2-en-1-yl)carbamate |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14) |

InChI Key |

HKPOVQBSDMGFTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate typically involves the reaction of 4-bromocyclohex-2-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products typically include amines or alcohols.

Scientific Research Applications

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is an organic compound with a tert-butyl group, a bromocyclohexene moiety, and a carbamate functional group. It is used in chemical reactions and has applications in scientific research.

Scientific Research Applications

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate has several applications in scientific research:

- Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.

- Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

- Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

- Industry: It is utilized in the production of specialty chemicals and materials.

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a brominated cyclohexene moiety, which is significant for its biological interactions. Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carbamates demonstrate selective toxicity towards various bacterial strains while showing minimal cytotoxicity to mammalian cells.

Cytotoxicity assessments have been conducted using mammalian cell lines such as MCR-5 (lung fibroblast) and BJ (skin fibroblast). The results indicated that this compound exhibited low cytotoxicity at concentrations effective against bacteria.

The mechanism by which this compound exerts its biological effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the bromine atom in the cyclohexene ring enhances the compound's reactivity and potential for interaction with biological targets.

Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several carbamate derivatives, including tert-butyl N-[bromo]cyclohexene derivatives. The study reported that these compounds effectively inhibited growth in Gram-positive and Gram-negative bacteria while maintaining safety profiles in mammalian cells.

Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of brominated cyclohexene derivatives. It was found that modifications in the substituents on the cyclohexene ring significantly affected both antimicrobial potency and cytotoxicity.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Tert-butyl N-(Bromo)carbamate | E. coli | 32 | >10 |

| Tert-butyl N-(Bromo)carbamate | S. aureus | 16 | >20 |

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is primarily related to its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic hydrolysis. This property is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Conclusion

tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool for researchers and chemists in various fields.

Biological Activity

Tert-butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H16BrN2O2

- Molecular Weight : 299.17 g/mol

The presence of the bromine atom and the cyclohexene moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways:

- Caspase Activation : It appears to influence the caspase pathway, leading to programmed cell death in malignant cells.

- NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18, which are key players in inflammatory processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits IL-1β and IL-18 release | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates caspase activity |

Table 2: Case Studies on Biological Effects

| Study | Findings | |

|---|---|---|

| Study A | Significant reduction in IL-1β levels | Anti-inflammatory potential confirmed |

| Study B | Induced apoptosis in breast cancer cell lines | Potential therapeutic agent for cancer |

| Study C | Inhibition of NLRP3 inflammasome | Validates role in inflammatory diseases |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anti-inflammatory Activity :

- In a controlled study, human macrophages treated with the compound showed a significant decrease in IL-1β release compared to untreated controls. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

- Cytotoxic Effects :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the recommended crystallographic methods for resolving the stereochemistry of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate?

- Methodological Answer : X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. SHELXL allows precise modeling of bromine substituents and cyclohexene ring puckering, while ORTEP-3 provides graphical validation of bond angles and torsional strain . For challenging cases, combine direct methods (e.g., SIR97 ) with density modification to resolve electron density ambiguities .

Q. How can synthetic routes for this compound be optimized to minimize bromine displacement during carbamate formation?

- Methodological Answer : Use a two-step protocol: (1) Protect the cyclohexene amine with Boc anhydride under mild base conditions (e.g., NaHCO₃, THF, 0°C), and (2) Introduce bromine via electrophilic substitution (NBS in CCl₄, light exclusion) to avoid competing elimination. Monitor intermediates by TLC (silica gel, hexane/EtOAc) .

Q. What spectroscopic techniques are most reliable for confirming the regioselectivity of bromination on the cyclohexene ring?

- Methodological Answer : 2D NMR (¹H-¹³C HSQC/HMBC) is essential to assign the bromine position. Key signals: (a) Coupling between the carbamate NH and C4; (b) Allylic coupling (J = 8–10 Hz) between H3/H5 and Br. Confirm via IR (C=O stretch at ~1680 cm⁻¹) and HRMS (M+Na⁺ calc. for C₁₁H₁₈BrNO₂: 314.0465) .

Advanced Research Questions

Q. How can conflicting NOESY data for the cyclohexene ring conformation be resolved?

- Methodological Answer : Contradictions arise from dynamic puckering. Use variable-temperature NMR (-40°C to 25°C in CD₂Cl₂) to slow ring inversion. Compare experimental NOE cross-peaks (e.g., H2-H6 vs. H3-H5) with DFT-optimized chair/half-chair conformers (B3LYP/6-31G*). Validate with X-ray data showing C4-Br axial preference .

Q. What strategies mitigate racemization during enantioselective synthesis of tert-butyl carbamate derivatives?

- Methodological Answer : (1) Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexene ring formation. (2) Use low-temperature Mitsunobu conditions (DIAD, Ph₃P, -20°C) for hydroxyl group inversion without epimerization. (3) Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) .

Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The C4-Br’s allylic position enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the tert-butyl group slows transmetallation. Optimize with:

- Ligands : XPhos (bulky, electron-rich) for Buchwald-Hartwig amination.

- Solvent : Dioxane/H₂O (3:1) to stabilize Pd intermediates.

- Additives : K₃PO₄ (base) and TBAB (phase transfer) for aryl boronic acids .

Data Contradiction Analysis

Q. Why do computational (DFT) and experimental (X-ray) bond lengths for the carbamate moiety differ?

- Methodological Answer : Gas-phase DFT calculations (e.g., B3LYP) often underestimate crystal packing effects. Compare with periodic boundary condition (PCE) DFT (CASTEP) to model lattice constraints. Discrepancies >0.02 Å in C=O bond lengths suggest hydrogen-bonding interactions (e.g., NH⋯O=C in the lattice) not captured in vacuum simulations .

Q. How to address discrepancies in reported melting points for tert-butyl carbamate derivatives?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Standardize by:

- Recrystallization : Use EtOAc/hexane (1:5) with slow cooling.

- DSC/TGA : Identify polymorph transitions (endothermic peaks) and solvent loss (<1% w/w).

- PXRD : Match experimental patterns (e.g., 2θ = 12.5°, 18.7°) to single-crystal data .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.